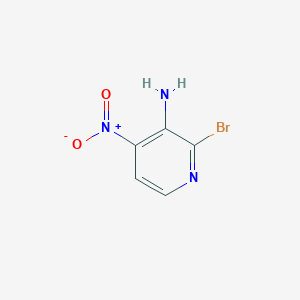
Thiobutabarbital-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiobutabarbital-d5 is a deuterated form of thiobutabarbital, a short-acting barbiturate derivative. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C10H11D5N2O2S, and it has a molecular weight of 233.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiobutabarbital-d5 involves the incorporation of deuterium atoms into the thiobutabarbital molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to maintain the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiobutabarbital-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound compounds .
Aplicaciones Científicas De Investigación
Thiobutabarbital-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of thiobutabarbital and related compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of thiobutabarbital.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thiobutabarbital.
Mecanismo De Acción
Thiobutabarbital-d5 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and leading to sedative, anticonvulsant, and hypnotic effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparación Con Compuestos Similares
Similar Compounds
Thiobutabarbital: The non-deuterated form of thiobutabarbital-d5, with similar pharmacological properties but without the stable isotope labeling.
Pentobarbital: Another barbiturate with similar sedative and hypnotic effects but different pharmacokinetic properties.
Butobarbital: A barbiturate with a longer duration of action compared to thiobutabarbital
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of metabolic pathways. Its deuterium atoms provide a distinct mass difference, allowing for accurate differentiation from non-labeled compounds in mass spectrometry .
Propiedades
Número CAS |
1189965-47-6 |
|---|---|
Fórmula molecular |
C10H16N2O2S |
Peso molecular |
233.34 g/mol |
Nombre IUPAC |
5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 |
Clave InChI |
IDELNEDBPWKHGK-ZTIZGVCASA-N |
SMILES |
CCC(C)C1(C(=O)NC(=S)NC1=O)CC |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C(C)CC |
SMILES canónico |
CCC(C)C1(C(=O)NC(=S)NC1=O)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one](/img/structure/B3319911.png)


![({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene](/img/structure/B3319938.png)


